molecular formula C24H18BrNO2S2 B4608022 (5Z)-3-benzyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4608022
M. Wt: 496.4 g/mol
InChI Key: VGIZZFGCLWXJFD-HMAPJEAMSA-N
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Description

(5Z)-3-benzyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a bromobenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.

    Introduction of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride.

    Bromination: The bromobenzylidene moiety is introduced via a bromination reaction using bromine or a brominating agent.

    Final Coupling: The final step involves the coupling of the bromobenzylidene moiety with the thiazolidinone ring under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzylidene moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

(5Z)-3-benzyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Enzyme Inhibition: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    DNA Interaction: The compound may interact with DNA, causing damage or inhibition of replication, which can lead to cell death.

    Signal Transduction: It may interfere with signal transduction pathways, affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Benzylidene Derivatives: Compounds with benzylidene moieties are often studied for their biological activities.

Uniqueness

(5Z)-3-benzyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromobenzylidene moiety, in particular, sets it apart from other similar compounds and contributes to its potential as a versatile research tool.

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO2S2/c25-20-13-19(11-12-21(20)28-16-18-9-5-2-6-10-18)14-22-23(27)26(24(29)30-22)15-17-7-3-1-4-8-17/h1-14H,15-16H2/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIZZFGCLWXJFD-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-3-benzyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxo-1,3-thiazolidin-4-one
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(5Z)-3-benzyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxo-1,3-thiazolidin-4-one
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(5Z)-3-benzyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxo-1,3-thiazolidin-4-one
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(5Z)-3-benzyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxo-1,3-thiazolidin-4-one
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(5Z)-3-benzyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxo-1,3-thiazolidin-4-one
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(5Z)-3-benzyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxo-1,3-thiazolidin-4-one

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